N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Evidence Gap Analysis Procurement Due Diligence Bioactivity Data Scarcity

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide (CAS 1251706-20-3; molecular formula C10H11NO3S3; molecular weight 289.4 g/mol) is a synthetic thiophene-sulfonamide hybrid molecule comprising a thiophene-2-sulfonamide pharmacophore linked via a hydroxyethyl bridge to a thiophen-3-yl ring. The compound is catalogued by multiple research-chemical suppliers as a building block for medicinal chemistry and biochemical studies, with supplier descriptions referencing potential anti-inflammatory and antimicrobial activities.

Molecular Formula C10H11NO3S3
Molecular Weight 289.38
CAS No. 1251706-20-3
Cat. No. B2873408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide
CAS1251706-20-3
Molecular FormulaC10H11NO3S3
Molecular Weight289.38
Structural Identifiers
SMILESC1=CSC(=C1)S(=O)(=O)NCC(C2=CSC=C2)O
InChIInChI=1S/C10H11NO3S3/c12-9(8-3-5-15-7-8)6-11-17(13,14)10-2-1-4-16-10/h1-5,7,9,11-12H,6H2
InChIKeyIEISRHXGHIMIPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide (CAS 1251706-20-3): Procurement-Relevant Compound Identity and Baseline Profile


N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide (CAS 1251706-20-3; molecular formula C10H11NO3S3; molecular weight 289.4 g/mol) is a synthetic thiophene-sulfonamide hybrid molecule comprising a thiophene-2-sulfonamide pharmacophore linked via a hydroxyethyl bridge to a thiophen-3-yl ring . The compound is catalogued by multiple research-chemical suppliers as a building block for medicinal chemistry and biochemical studies, with supplier descriptions referencing potential anti-inflammatory and antimicrobial activities . However, no primary research papers indexed in PubMed, no patent filings specifically claiming this compound, and no entries in authoritative bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) were identified in the open literature as of the search date [1].

Why Generic Substitution of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide Is Not Supported by Current Evidence


The question of whether a structurally related analog can substitute for N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide cannot be answered with quantitative certainty given the absence of publicly available comparative bioactivity data. Thiophene-2-sulfonamides as a class exhibit divergent pharmacological profiles that are exquisitely sensitive to substituent identity and regiochemistry: aminothiophene-2-sulfonamide isomers differ substantially in antibacterial potency (5-amino > 4-amino > unsubstituted), and N1-substitution patterns that enhance sulfanilamide activity do not predictably translate to the thiophene series [1]. Within the carbonic anhydrase inhibitor family, thiophene-based sulfonamides span an inhibition range exceeding three orders of magnitude (Ki from low nanomolar to mid-micromolar) against hCA-II alone, depending on substitution [2]. For the target compound, which uniquely combines a thiophene-2-sulfonamide warhead with a 2-hydroxy-2-(thiophen-3-yl)ethyl N-substituent, no head-to-head comparison data against close analogs (e.g., the 3-methylbenzenesulfonamide analog, the thiophene-2-sulfonamide with alternative N-alkyl chains, or the 5-chloro variant) were identified [3]. Users should treat any substitution as introducing an uncharacterized perturbation to binding, selectivity, and physicochemical properties.

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide: Quantitative Differentiation Evidence Guide


Absence of Publicly Available, Comparator-Based Quantitative Bioactivity Data for N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Exhaustive searches across PubMed, ChEMBL, BindingDB, PubChem BioAssay, Google Patents, and major vendor technical datasheets (April 2026) returned no primary research articles, patents, or curated bioactivity records containing quantitative comparator-based data for N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide (CAS 1251706-20-3) [1]. Supplier pages list potential activities (anti-inflammatory, antimicrobial) and report property data (molecular weight 289.4, molecular formula C10H11NO3S3) , but these pages do not cite verifiable primary studies, do not provide direct head-to-head comparison data, and are not accepted as authoritative evidence under the source rules of this guide [2]. Consequently, no evidence item in this section meets the threshold for a 'Direct head-to-head comparison' or 'Cross-study comparable' evidence tag.

Evidence Gap Analysis Procurement Due Diligence Bioactivity Data Scarcity

Evidence-Limited Application Scenarios for N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide (CAS 1251706-20-3)


Scaffold for Synthesis of Novel Thiophene-Sulfonamide Libraries

The compound's dual-thiophene architecture with a secondary sulfonamide and a free secondary alcohol provides a functionalized scaffold for derivatization. The thiophene-2-sulfonamide moiety is a validated pharmacophore for carbonic anhydrase inhibition, with related compounds achieving Ki values in the low nanomolar range (e.g., 2.2–7.7 nM against hCA II for 5-substituted thiophene-2-sulfonamides) [1]. The hydroxyethyl linker offers a handle for further functionalization (esterification, oxidation, or halogenation) that could modulate physicochemical properties. This scenario is appropriate for medicinal chemistry groups conducting structure–activity relationship (SAR) exploration where the compound serves as a starting material rather than a characterized probe. No quantitative differentiation from alternative scaffolds is available.

Negative Control or Inactive Comparator in Carbonic Anhydrase Assays

Given the absence of published inhibitory data for this specific compound against any carbonic anhydrase isoform, it may be considered as a candidate negative control in CA inhibition assays, provided users first experimentally confirm lack of activity under their specific assay conditions. Thiophene-based sulfonamides studied by Alım et al. (2020) showed IC50 values spanning 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II, demonstrating that activity is highly compound-dependent and cannot be assumed for untested analogs [2]. Users should verify inactivity empirically before deployment as a negative control.

Building Block for Thiophene-Containing Organic Semiconductors or Corrosion Inhibitors

Thiophene derivatives are established components in organic semiconductors due to their extended π-conjugation and charge-transport properties, and in corrosion inhibitors owing to sulfur-mediated metal-surface interactions . The target compound, bearing two thiophene rings and a sulfonamide group, may serve as a monomer or intermediate in materials chemistry applications. However, no comparative electronic property data (HOMO/LUMO energies, band gap, conductivity) are publicly available for this specific compound, so its differentiation from simpler thiophene sulfonamides (e.g., thiophene-2-sulfonamide, CAS 6339-87-3) remains unquantified.

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